molecular formula C13H17N5S B1399170 (2-Methyl-6-piperidin-3-yl-pyrimidin-4-yl)-thiazol-2-yl-amine CAS No. 1361116-51-9

(2-Methyl-6-piperidin-3-yl-pyrimidin-4-yl)-thiazol-2-yl-amine

Cat. No. B1399170
M. Wt: 275.38 g/mol
InChI Key: IXFZALAZQYBHEF-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance, odor, and other physical characteristics.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).


Scientific Research Applications

Heterocyclic Compounds in Chemistry and Biology

Heterocyclic compounds, like those containing pyrimidine and thiazole rings, play a crucial role in medicinal chemistry due to their diverse biological activities. The study by Boča et al. (2011) reviewed the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing their preparation, properties, and complex compounds. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas where similar compounds might be applied (Boča, Jameson, & Linert, 2011).

Antitubercular Activity

The modification of compounds structurally related to isoniazid, with substitutions such as pyridine, has been explored for antitubercular activity. Asif (2014) evaluated derivatives of isoniazid and pyridine-4-yl-oxadiazole for their anti-tubercular activity against various mycobacterial strains. This suggests that compounds with similar structural features could be explored for their potential antitubercular properties (Asif, 2014).

Optical Sensors and Biological Applications

Compounds with pyrimidine derivatives are significant in synthesizing optical sensors and have various biological and medicinal applications. Jindal and Kaur (2021) highlighted the role of pyrimidine-based compounds as exquisite sensing materials, indicating the potential for compounds with pyrimidine motifs to be used in sensor technologies and biological research (Jindal & Kaur, 2021).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information might not be available. If you have a specific compound that is widely studied, I could provide more detailed information.


properties

IUPAC Name

N-(2-methyl-6-piperidin-3-ylpyrimidin-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c1-9-16-11(10-3-2-4-14-8-10)7-12(17-9)18-13-15-5-6-19-13/h5-7,10,14H,2-4,8H2,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFZALAZQYBHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=NC=CS2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-6-piperidin-3-yl-pyrimidin-4-yl)-thiazol-2-yl-amine
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(2-Methyl-6-piperidin-3-yl-pyrimidin-4-yl)-thiazol-2-yl-amine
Reactant of Route 3
(2-Methyl-6-piperidin-3-yl-pyrimidin-4-yl)-thiazol-2-yl-amine
Reactant of Route 4
(2-Methyl-6-piperidin-3-yl-pyrimidin-4-yl)-thiazol-2-yl-amine
Reactant of Route 5
Reactant of Route 5
(2-Methyl-6-piperidin-3-yl-pyrimidin-4-yl)-thiazol-2-yl-amine
Reactant of Route 6
(2-Methyl-6-piperidin-3-yl-pyrimidin-4-yl)-thiazol-2-yl-amine

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